
1-(1-Bromoethyl)-4-chlorobenzene
Vue d'ensemble
Description
“1-(1-Bromoethyl)-4-chlorobenzene” is a chemical compound that has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine and as initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .
Synthesis Analysis
The synthesis of “1-(1-Bromoethyl)-4-chlorobenzene” involves the reaction of benzene with 1-bromoethyl. The reaction proceeds at room temperature under visible light irradiation with the organic dye . The reaction is proposed to proceed via a substitution nucleophilic internal mechanism .
Molecular Structure Analysis
The molecular formula of “1-(1-Bromoethyl)-4-chlorobenzene” is C8H9Br . The structure of benzene is a hexagonal, planar ring of carbons with alternating single and double bonds .
Chemical Reactions Analysis
The reactivity of chloroformates and acyl chlorides are similar. Representative reactions are: Reaction with amines to form carbamates, reaction with alcohols to form carbonate esters, and reaction with carboxylic acids to form mixed anhydrides .
Physical And Chemical Properties Analysis
The molecular weight of “1-(1-Bromoethyl)-4-chlorobenzene” is 185.06 g/mol . More detailed physical and chemical properties are not available in the search results.
Applications De Recherche Scientifique
Controlled Radical Polymerization of Styrene
1-(1-Bromoethyl)-4-chlorobenzene has been employed in controlled radical polymerization of styrene . This process is used to create a wide range of polymers with specific properties.
Asymmetric Esterification of Benzoic Acid
This compound is used in the asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine . This reaction is important in the production of various pharmaceuticals and fine chemicals.
Synthesis of Bromine Terminated Polyp-methoxystyrene
1-(1-Bromoethyl)-4-chlorobenzene is used as an initiator in the synthesis of bromine terminated polyp-methoxystyrene . This polymer has potential applications in the development of advanced materials.
Synthesis of Polystyrene
Similarly, this compound is also used as an initiator in the synthesis of polystyrene via atom transfer radical polymerization . Polystyrene is a common plastic material used in a variety of applications, from packaging to insulation.
Mécanisme D'action
Target of Action
It is known that bromoethyl compounds can interact with various biological molecules due to their electrophilic nature .
Mode of Action
It has been observed that when ®- (1-bromoethyl)benzene is treated with sodium cyanide, a single enantiomer is produced . This suggests that the compound may undergo nucleophilic substitution reactions .
Biochemical Pathways
It has been employed in controlled radical polymerization of styrene . This suggests that it may interact with biochemical pathways involving radical species .
Pharmacokinetics
Its logp value is 314250 , suggesting that it is lipophilic and may have good bioavailability.
Result of Action
It has been used in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization , suggesting that it may have effects on polymer structures.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(1-Bromoethyl)-4-chlorobenzene. For instance, it is moisture sensitive , indicating that humidity could affect its stability. Furthermore, it is soluble in alcohol, ether, and benzene , suggesting that the solvent environment could influence its action and efficacy.
Propriétés
IUPAC Name |
1-(1-bromoethyl)-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQIUMNHRQYUHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933289 | |
| Record name | 1-(1-Bromoethyl)-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Bromoethyl)-4-chlorobenzene | |
CAS RN |
14804-61-6 | |
| Record name | 1-(1-Bromoethyl)-4-chlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14804-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Bromoethyl)-4-chlorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014804616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1-Bromoethyl)-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-bromoethyl)-4-chlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

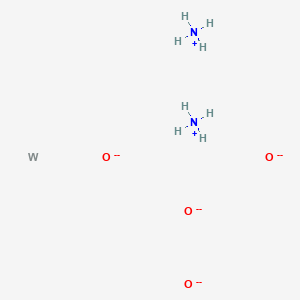







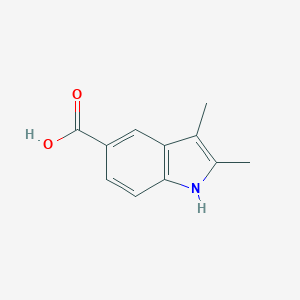

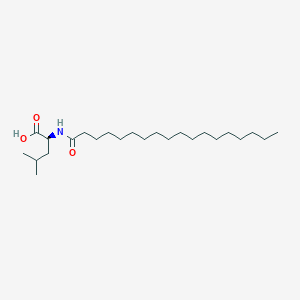
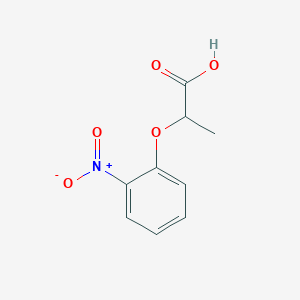
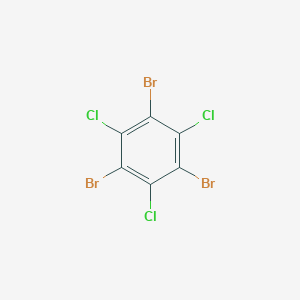
![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)